Canfosfamide + Carboplatin vs. Liposomal Doxorubicin in Platinum-Resistant Ovarian Cancer: Phase 3 Survival Data
In a Phase 3 study (NCT00057772) of 247 patients with platinum-resistant ovarian cancer, the combination of Canfosfamide plus Carboplatin demonstrated a significant survival benefit over the active comparator liposomal doxorubicin in a key subgroup. For patients with a time from last platinum dose to study treatment (TFP) of ≥6 months, the median Progression-Free Survival (PFS) for Canfosfamide+Carboplatin was not reached, compared to 3.5 months for liposomal doxorubicin (p=0.0099) [1]. Median Overall Survival (OS) was also not reached for the Canfosfamide combination, versus 11.1 months for the comparator (p=0.0014) [1]. The Objective Response Rate (ORR) was 31.6% for Canfosfamide+Carboplatin, significantly higher than the 10.5% for liposomal doxorubicin [1]. This head-to-head comparison establishes Canfosfamide's superior efficacy in this specific patient population when combined with carboplatin.
| Evidence Dimension | Progression-Free Survival (PFS) and Overall Survival (OS) |
|---|---|
| Target Compound Data | Median PFS: not reached; Median OS: not reached |
| Comparator Or Baseline | Liposomal Doxorubicin (D): Median PFS 3.5 months; Median OS 11.1 months |
| Quantified Difference | PFS: HR not estimable, p=0.0099; OS: HR not estimable, p=0.0014 |
| Conditions | Phase 3 trial, platinum-resistant ovarian cancer patients with TFP ≥ 6 months, second-line therapy |
Why This Matters
This data provides direct clinical evidence of a survival advantage for Canfosfamide in a specific, difficult-to-treat cancer subpopulation, justifying its selection for research programs targeting platinum-resistant disease.
- [1] Rose, P., et al. (2007). Phase 3 Study: Canfosfamide (C, TLK286) plus carboplatin (P) vs liposomal doxorubicin (D) as 2nd line therapy of platinum (P) resistant ovarian cancer (OC). Journal of Clinical Oncology, 25(18_suppl), LBA5529. Abstract presented at ASCO Annual Meeting. View Source
